molecular formula C15H29N3O4 B1630448 H-Val-Val-Val-OH CAS No. 92998-54-4

H-Val-Val-Val-OH

Cat. No. B1630448
CAS RN: 92998-54-4
M. Wt: 315.41 g/mol
InChI Key: LSLXWOCIIFUZCQ-UHFFFAOYSA-N
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Description

Val-val-val, also known as valylvalylvaline, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Val-val-val is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Val-val-val has been primarily detected in feces.

Scientific Research Applications

Fragmentation Chemistry

H-Val-Val-Val-OH and similar compounds have been studied in the context of fragmentation chemistry. Protonated forms of these peptides have been investigated using modeling and density functional theory calculations, particularly focusing on gas-phase fragmentation pathways. These studies help understand the behavior of amino acid sequences in various conditions, contributing to the knowledge of peptide chemistry and protein analysis (Bleiholder & Paizs, 2010).

Taste Perception Research

Research into the taste perception of peptides has also involved H-Val-Val-Val-OH related sequences. For instance, a study on the bitter taste of a heptapeptide corresponding to a sequence of bovine β-casein, which includes H-Val-Val-Val-OH, has been conducted. This research contributes to our understanding of how specific amino acid sequences influence taste perception (Shinoda, Okai & Fukui, 1986).

Peptide Oxidation Studies

The oxidation of l-valine by diperiodatocuprate(III) in aqueous alkaline medium has been studied, providing insights into the reactions of valine-containing peptides under specific conditions. This research aids in understanding the chemical behavior of peptides in oxidative environments (Deganatti, Shetti & Nandibewoor, 2009).

Protein Stability Analysis

Studies on protein stability have utilized H-Val-Val-Val-OH related compounds. For example, research on the stability contributions from the burial and hydrogen bonding of polar groups in proteins, involving mutations from Thr to Val, leverages knowledge about valine's properties. This research is significant for understanding how amino acid substitutions affect protein structure and stability (Takano, Scholtz, Sacchettini & Pace, 2003).

Immunology and Peptide Binding Studies

In immunology, studies involving synthetic peptides that include H-Val-Val-Val-OH sequences have been conducted. These peptides have been found to bind to non-opioid receptors on T lymphocytes, which is crucial for understanding immune response mechanisms and peptide-receptor interactions (Navolotskaya et al., 2001).

Peptide Transport and Absorption

Research on peptide transport has also used H-Val-Val-Val-OH related compounds. For instance, studies on the absorption of intact substrates like Val-Val by intestinal H+/dipeptide carriers contribute to our understanding of how peptides are transported and absorbed in the human body (Thwaites, Hirst & Simmons, 1993).

Coupling Reactions in Peptide Synthesis

H-Val-Val-Val-OH related sequences have been utilized in studies of coupling reactions in peptide synthesis, examining the formation of urethane by-products and exploring ways to suppress these reactions. This research is important for optimizing peptide synthesis processes (Prasad, Iqbal & Urry, 2009).

properties

CAS RN

92998-54-4

Product Name

H-Val-Val-Val-OH

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)

InChI Key

LSLXWOCIIFUZCQ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Other CAS RN

28275-71-0
28130-13-4

sequence

VVV

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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